3-Formyl-4-hydroxybenzonitrile
Overview
Description
3-Formyl-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Methodologies: A study detailed a one-pot synthesis approach for a closely related compound, demonstrating high yield and purity, which suggests that similar methodologies could be applied to synthesize 3-Formyl-4-hydroxybenzonitrile with optimized reaction conditions for potential use in organic synthesis and drug development (Wu Guo-qiang, 2010).
- Chemical Transformation: Research on the conversion of hydroxybenzonitriles into oxyanions explored through IR spectra and theoretical calculations provides insights into the electronic and structural changes upon deprotonation, which could be relevant for understanding the reactivity and potential applications of this compound in developing new materials or chemical sensors (M. Georgieva, P. Angelova, I. Binev, 2004).
Biotechnological Applications
- Nitrilase-Producing Strains Screening: A novel high-throughput screening strategy for nitrilase-producing strains using o-hydroxybenzonitrile derivatives indicates the potential for biotechnological applications of related compounds in the pharmaceutical industry, particularly for the production of fine chemicals through biotransformation processes (Qing Zhu et al., 2007).
Material Science and Analytical Applications
- Iron(II)-Cyclopentadienyl Compounds: A study on iron(II)-cyclopentadienyl compounds incorporating hydroxybenzonitrile derivatives reveals their strong activity against cancer cells, suggesting that functionalized this compound could serve as a ligand in designing new metal-based therapeutic agents (Adhan Pilon et al., 2020).
- MALDI Matrix for Small Molecule Analysis: The discovery of a general-purpose matrix for MALDI MS analysis demonstrates the importance of benzonitrile derivatives in analytical chemistry, potentially extending to this compound as a matrix or analyte modifier to improve the analysis of small organic molecules, peptides, and proteins (Hao Gu et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
3-formyl-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIANFGZFLCRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472739 | |
Record name | 3-formyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74901-29-4 | |
Record name | 3-formyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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